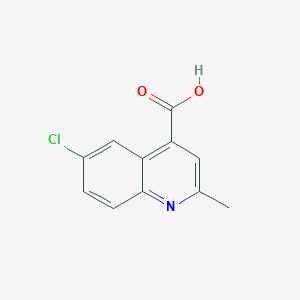
2-(3,4-二氯苯基)乙酸甲酯
概述
描述
Methyl 2-(3,4-dichlorophenyl)acetate (M2DCP) is an organic compound belonging to the class of esters. It is a white solid, soluble in organic solvents, and has a strong odor. M2DCP has a wide range of applications in scientific research and is used in laboratories for various experiments.
科学研究应用
合成和优化
优化合成: 甲基(+)-α-氨基(2-氯苯基)乙酸盐酸盐,一种类似于 2-(3,4-二氯苯基)乙酸甲酯的化合物,是通过涉及酰氯和甲醇的反应合成的。该研究调查了温度、摩尔比和反应时间的影响,在最佳条件下实现了 98% 的收率 (王国华,2008)。
大规模制备: 对与 2-(3,4-二氯苯基)乙酸甲酯密切相关的 2,4-二氯苯基-4-溴甲基-苯氧基乙酸的研究,强调了一种方便、大规模的制备方法,适用于氨基酸的树脂锚固,表明其在合成有机化学中的潜在用途 (L. Rene 和 B. Badet,1994)。
药物化学和药物合成
醛糖还原酶抑制剂: 一项研究合成了甲基[4-氧代-2-(芳酰亚氨基)-3-(取代苯基)噻唑烷-5-亚氨基]乙酸,其对醛糖还原酶表现出有效的抑制活性。该酶是治疗糖尿病并发症的靶点,表明 2-(3,4-二氯苯基)乙酸甲酯衍生物在药物化学中的相关性 (Sher Ali 等,2012)。
药物合成的中间体: 结构与 2-(3,4-二氯苯基)乙酸甲酯相似的化合物 (S)-甲基 2-氨基-2-(2-氯苯基)乙酸,被用作氯吡格雷双硫酸盐合成的中间体,氯吡格雷双硫酸盐是一种广泛使用的抗血小板药物。这表明此类化合物在临床上重要药物的合成中所起的作用 (胡家鹏,2012)。
环境和农业应用
- 土壤降解: 对与 2-(3,4-二氯苯基)乙酸甲酯结构相关的 2,4-二氯苯氧乙酸 (2,4-D) 的研究表明,醋酸盐可以在甲烷生成条件下促进其降解。这项研究表明在修复被相关化合物污染的土壤方面具有潜在的环境应用 (杨志满等,2017)。
先进材料合成
- 晶体结构分析: 一项专注于甲基 2-[{[(6S*,7R*,8S*)-7-乙酰基-8-(4-氯苯基)-4-氰基-6-羟基-1,6-二甲基-5,6,7,8-四氢异喹啉-3-基]硫代}乙酸的研究,提供了对其晶体结构的见解。此类研究对于了解材料的物理和化学性质至关重要,包括与 2-(3,4-二氯苯基)乙酸甲酯相关的材料 (J. Mague 等,2017)。
有机化学和中间体
- 降解中的有机中间体: 通过 Fe3+/H2O2 和 Fe3+/H2O2/UV 对 2,4-二氯苯氧乙酸降解的研究揭示了重要的中间体和过程。这项研究有助于更广泛地了解像 2-(3,4-二氯苯基)乙酸甲酯这样的化合物在各种化学环境中的行为 (孙云福和 J. Pignatello,1993)。
作用机制
Target of Action
Methyl 2-(3,4-dichlorophenyl)acetate is a chemical compound that has been used in various chemical reactions, such as the Suzuki–Miyaura cross-coupling . .
Mode of Action
In the context of chemical reactions, it may act as a reagent contributing to the formation of carbon-carbon bonds .
Pharmacokinetics
Some properties such as high gi absorption and bbb permeability have been predicted .
Result of Action
In the context of chemical reactions, it may contribute to the formation of new compounds through carbon-carbon bond formation .
Action Environment
The efficacy and stability of Methyl 2-(3,4-dichlorophenyl)acetate can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, in the context of Suzuki–Miyaura coupling, the reaction conditions can significantly impact the efficiency of the reaction .
属性
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVOAIHAIWHHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361488 | |
| Record name | methyl 2-(3,4-dichlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6725-44-6 | |
| Record name | methyl 2-(3,4-dichlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



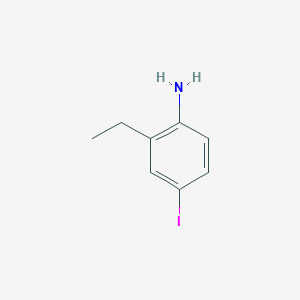
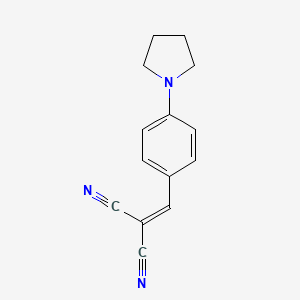


![4-[(4-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B1349161.png)


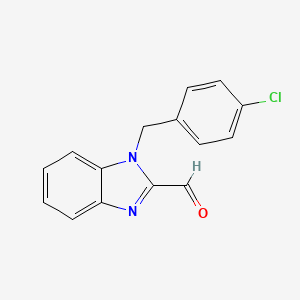
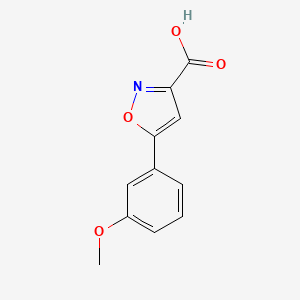


![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)
